Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate
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Overview
Description
Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate is a chemical compound with the molecular formula C13H17NO6 and a molecular weight of 283.284 g/mol . This compound is known for its unique structure, which includes a trimethoxybenzoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methylamine and methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of 3,4,5-trimethoxybenzoic acid with methylamine: This step forms the intermediate 3,4,5-trimethoxybenzoyl methylamide.
Reaction of the intermediate with methyl chloroacetate: This step results in the formation of this compound.
The reaction conditions typically include the use of solvents such as dichloromethane or ethyl acetate and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and conditions to ensure efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the amino group.
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Contains bromine atoms, which can alter its reactivity and properties.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group, which can significantly impact its chemical behavior.
Uniqueness
Methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate is unique due to the presence of both the trimethoxybenzoyl group and the amino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[methyl-(3,4,5-trimethoxybenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-15(8-12(16)20-4)14(17)9-6-10(18-2)13(21-5)11(7-9)19-3/h6-7H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZMBCSJUOKLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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